molecular formula C9H8BrNO3 B8750157 3-(2-Bromoanilino)-3-oxopropanoic acid CAS No. 123019-95-4

3-(2-Bromoanilino)-3-oxopropanoic acid

Cat. No.: B8750157
CAS No.: 123019-95-4
M. Wt: 258.07 g/mol
InChI Key: JLSGNTVMVLHUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoanilino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

123019-95-4

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

3-(2-bromoanilino)-3-oxopropanoic acid

InChI

InChI=1S/C9H8BrNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)

InChI Key

JLSGNTVMVLHUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (101 mL, 0.989 mol) and 2-bromoaniline (50.g, 0.291 mol) were combined and heated at 180° C. for six hours. A Dean-Stark trap was used to collect the volatiles. The reaction was allowed to cool to ambient temperature overnight; a precipitate formed. The precipitate was isolated by filtration and combined with methanol (160 mL), water (800 mL), and solid sodium carbonate (105 g). The mixture was heated at reflux for two hours, allowed to cool to ambient temperature, and then cooled to 0° C. The mixture was adjusted to pH 2 with the addition of 3 N hydrochloric acid; a white precipitate formed. The precipitate was isolated by filtration, washed with water, and dried overnight on the filter funnel to provide 43 g of N-(2-bromophenyl)malonamic acid as a white solid.
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
0.291 mol
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six

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